molecular formula C15H15Cl2N3S B5569308 N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea

N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea

Cat. No. B5569308
M. Wt: 340.3 g/mol
InChI Key: NRQGOIMCHGMMFY-UHFFFAOYSA-N
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Description

“N’-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea” is a complex organic compound. It likely contains a thiourea group, which is common in many organic compounds and can contribute to various chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. It would likely include a thiourea group attached to a 2,4-dichlorophenyl group, a methyl group, and a 2-(2-pyridinyl)ethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiourea group, the 2,4-dichlorophenyl group, the methyl group, and the 2-(2-pyridinyl)ethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, it might be soluble in non-polar organic solvents and have a specific molecular weight .

Scientific Research Applications

Environmental Remediation

DCPTU participates in environmental remediation efforts. It can complex with heavy metal ions in contaminated soil or water, facilitating their removal through precipitation or adsorption. Researchers explore its use in cleaning up polluted sites and mitigating heavy metal toxicity.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential uses of this compound. This could include studying its reactivity, stability, and possible applications in various fields .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3S/c1-20(9-7-12-4-2-3-8-18-12)15(21)19-14-6-5-11(16)10-13(14)17/h2-6,8,10H,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQGOIMCHGMMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324306
Record name 3-(2,4-dichlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

457096-09-2
Record name 3-(2,4-dichlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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